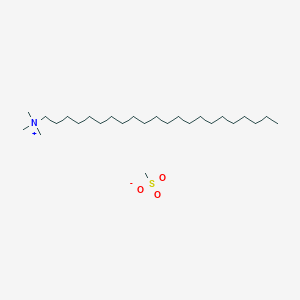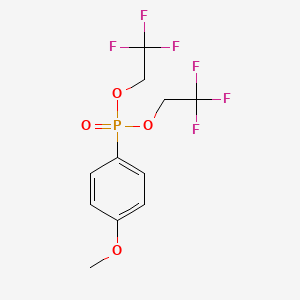
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester is a chemical compound with the molecular formula C11H11F6O4P and a molecular weight of 352.17 . This compound is known for its unique structure, which includes a phosphonic acid group, a methoxyphenyl group, and two trifluoroethyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester typically involves the activation of phosphonic acid (H3PO3) with appropriate reagents or the use of reactive P(III) compounds . Common activators include acyl chlorides, which require strictly controlled conditions for effective application . Industrial production methods may involve large-scale synthesis using similar activation techniques, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can lead to the formation of different ester compounds.
Scientific Research Applications
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester is widely used in scientific research due to its versatile chemical properties . In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is studied for its potential antiviral and anticancer properties . The compound’s ability to interfere with viral life cycles and inhibit cancer cell proliferation makes it a valuable tool in drug development and therapeutic research . Additionally, it is used in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester involves its interaction with specific molecular targets and pathways . In antiviral and anticancer research, the compound is believed to interfere with the replication of viral DNA and the proliferation of cancer cells by inhibiting key enzymes and pathways involved in these processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester can be compared with other similar compounds, such as other phosphonic acid derivatives and esters . Similar compounds include this compound analogs with different ester groups or substituents on the phenyl ring . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
362477-47-2 |
|---|---|
Molecular Formula |
C11H11F6O4P |
Molecular Weight |
352.17 g/mol |
IUPAC Name |
1-[bis(2,2,2-trifluoroethoxy)phosphoryl]-4-methoxybenzene |
InChI |
InChI=1S/C11H11F6O4P/c1-19-8-2-4-9(5-3-8)22(18,20-6-10(12,13)14)21-7-11(15,16)17/h2-5H,6-7H2,1H3 |
InChI Key |
UIPLWRUPEBEPQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14246750.png)

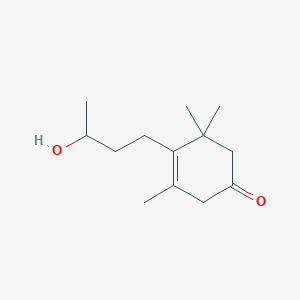
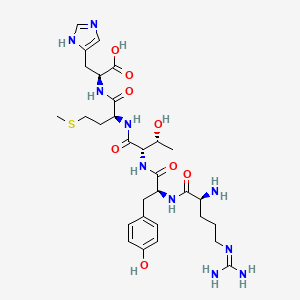
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
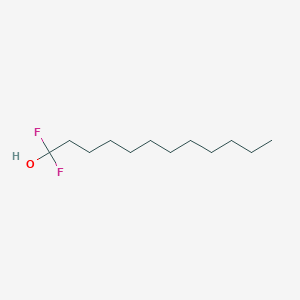
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
